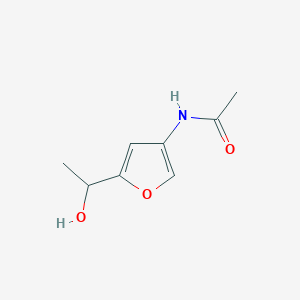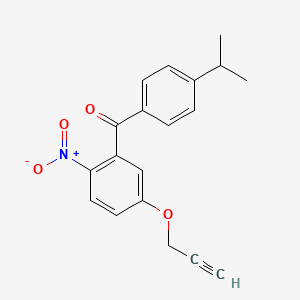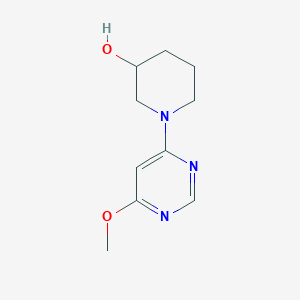
1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol
Descripción general
Descripción
1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPP is a piperidine derivative that has been synthesized through multiple methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Piperidine derivatives, including compounds like 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol, play a crucial role in the field of organic synthesis and chemical modifications. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. For example, the nucleophilic aromatic substitution reactions involving piperidine have been extensively studied, revealing their importance in creating complex chemical structures with high yields. These reactions do not undergo base catalysis and follow second-order kinetics, demonstrating the precise control over reaction conditions that is achievable with piperidine derivatives (Pietra & Vitali, 1972).
Biological Activities and Applications
Piperidine derivatives are also notable for their broad spectrum of biological activities. Compounds containing the piperidine moiety have been identified as potential therapeutic agents against various diseases. For instance, the extensive review on Piper species highlights their use in traditional medicine for their antimicrobial, antioxidant, and anti-inflammatory properties. These natural products contain piperidine alkaloids that contribute to their therapeutic potential, underlining the importance of piperidine derivatives in discovering new drugs (Salehi et al., 2019).
Antimicrobial Properties
Piperazine, a structural analog of piperidine, demonstrates significant antimicrobial properties. Research on piperazine derivatives has shown promising anti-TB activity, with several molecules displaying potent action against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This suggests that modifications to the piperidine core, such as those seen in this compound, could be explored for antimicrobial drug development (Girase et al., 2020).
Drug Development and Pharmacology
Further exploring the pharmacological applications, piperidine and its derivatives are integral to the development of drugs targeting the central nervous system, including treatments for cognitive disorders. The presence of piperidine rings in molecules has been associated with enhancing drug properties, such as bioavailability and selectivity, making it a valuable scaffold in medicinal chemistry. This aligns with the ongoing research into piperidine derivatives for their potential roles in treating neurological conditions and improving cognitive functions (Rathi et al., 2016).
Análisis Bioquímico
Biochemical Properties
1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain central nervous system inhibitors and anti-inflammatory agents . These interactions are primarily mediated through binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the activity of various cell types, including neurons and immune cells . By altering the signaling pathways, this compound can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . The compound’s binding to enzymes or receptors can lead to changes in gene expression, further influencing cellular functions. These molecular interactions are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may further affect its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-10-5-9(11-7-12-10)13-4-2-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUIFBOUQFPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671591 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-29-8 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



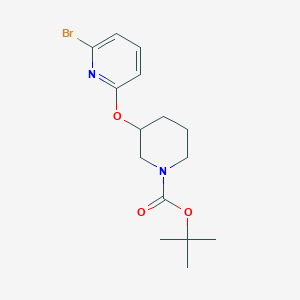
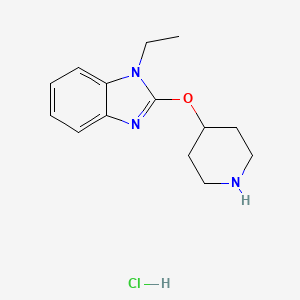
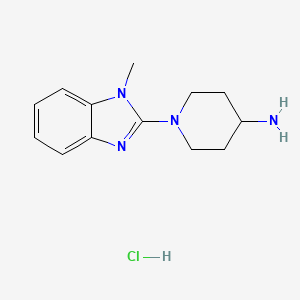
![4-chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1500600.png)
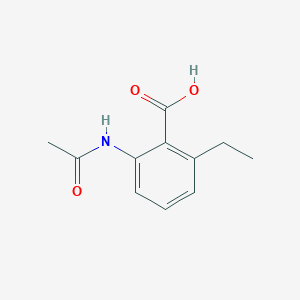
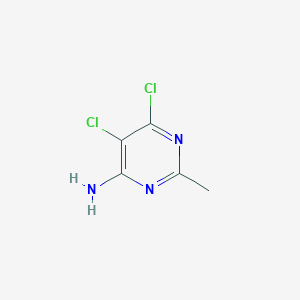
![Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid](/img/structure/B1500608.png)
![3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500611.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-8-carbonitrile hydrochloride](/img/structure/B1500612.png)
![2-Cyclopropyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1500613.png)
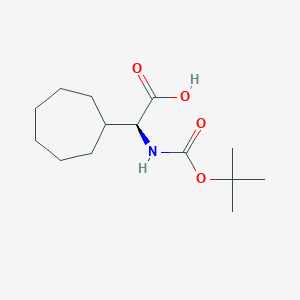
![8-Methoxy-1,3-dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1500615.png)
